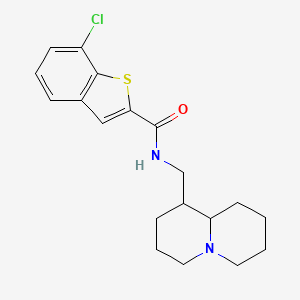
7-chloro-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a quinolizidine moiety, which is a bicyclic amine. The presence of a chlorine atom and a carboxamide group further adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of a suitable thiophene precursor with an appropriate electrophile.
Introduction of the Quinolizidine Moiety: This step involves the reaction of the benzothiophene intermediate with a quinolizidine derivative under conditions that promote nucleophilic substitution.
Carboxamide Formation: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Potential use as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The quinolizidine moiety is known to interact with various biological receptors, potentially leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinolizidine Derivatives: Compounds such as 7-chloro-N-(((1R,9aS)-octahydro-1H-quinolizin-1-yl)methyl) quinolin-4-amine.
Benzothiophene Derivatives: Various benzothiophene-based compounds with different substituents.
Uniqueness
The uniqueness of 7-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its combined structural features, which include a benzothiophene core, a quinolizidine moiety, and a carboxamide group. This combination imparts unique chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C19H23ClN2OS |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-7-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H23ClN2OS/c20-15-7-3-5-13-11-17(24-18(13)15)19(23)21-12-14-6-4-10-22-9-2-1-8-16(14)22/h3,5,7,11,14,16H,1-2,4,6,8-10,12H2,(H,21,23) |
InChI Key |
ZBHRYYRXRLYTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNC(=O)C3=CC4=C(S3)C(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















